3-(Trifluoromethyl)anisole (CAS 454-90-0) is a meta-substituted trifluoromethyl anisole derivative belonging to the class of aromatic ethers. It is a colorless liquid with a characteristic anise odor.
Molecular FormulaC8H7F3O
Molecular Weight176.14 g/mol
CAS No.454-90-0
Cat. No.B1295162
⚠ Attention: For research use only. Not for human or veterinary use.
3-(Trifluoromethyl)anisole (CAS 454-90-0): Baseline Properties for Research & Procurement
3-(Trifluoromethyl)anisole (CAS 454-90-0) is a meta-substituted trifluoromethyl anisole derivative belonging to the class of aromatic ethers. It is a colorless liquid with a characteristic anise odor [1] . The compound features an electron‑withdrawing trifluoromethyl group and an electron‑donating methoxy group on the benzene ring, conferring distinctive electronic properties that govern its reactivity and physical behavior [2].
Meta-substituted isomer
Electronic ProfileElectron-withdrawing CF3 + electron-donating OCH3 provide tunable electronic effects for synthesis and catalysis.
[1] 3-(Trifluoromethyl)anisole. (n.d.). PubChem. Retrieved April 15, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/3-_Trifluoromethyl_anisole View Source
[2] 3-(Trifluoromethyl)anisole: Properties and Applications. (n.d.). NBInno. Retrieved April 15, 2026, from https://www.nbinno.com/article/other-organic-chemicals/chemical-profile-3-trifluoromethyl-anisole-properties-applications-gi View Source
3-(Trifluoromethyl)anisole (CAS 454-90-0): Why Generic Substitution Is Not Viable
While all trifluoromethyl anisoles share the same molecular formula (C8H7F3O), their regioisomeric substitution pattern profoundly alters physical properties, reactivity, and performance. For instance, the meta‑substituted 3‑(trifluoromethyl)anisole exhibits a boiling point of 160 °C, whereas the ortho‑isomer boils at 172.5 °C and the para‑isomer at 169 °C . Such differences can directly impact distillation, handling, and separation protocols in industrial settings. Moreover, the position of the trifluoromethyl group relative to the methoxy substituent modulates electronic effects and steric hindrance, leading to distinct reactivity profiles in electrophilic aromatic substitution and metalation reactions [1]. Therefore, assuming interchangeability among regioisomers or even with other halogenated anisoles (e.g., 3‑bromoanisole, bp 210–211 °C) without verifying the specific substitution pattern can result in failed syntheses, suboptimal yields, or compromised product purity.
2- or 4- isomer
Regioisomer mismatch
Different boiling points and electronic environments alter distillation, reaction selectivity, and handling. Ortho/para isomers may shift synthesis outcomes.
3‑Bromo/Chloro anisole
Halogen analog risk
Similar lipophilicity but substantially higher boiling points; halogen electronic effects differ, potentially changing reaction rates and purification requirements.
Bis-CF3 analog
Adsorption & reactivity gap
Di‑CF3 substitution dramatically reduces Pt(111) adsorption energy and hydrogenation reactivity; mono‑CF3 is required for catalytic ring saturation studies.
[1] Castagnetti, E., & Schlosser, M. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent. Chemistry – A European Journal, 8(4), 799–804. https://doi.org/10.1002/1521-3765(20020215)8:4<799::AID-CHEM799>3.0.CO;2-6 View Source
3-(Trifluoromethyl)anisole (CAS 454-90-0): Quantitative Evidence for Differentiated Procurement
3-(Trifluoromethyl)anisole vs. 2- and 4-Isomers: Boiling Point Differentiation
The meta‑substituted 3‑(trifluoromethyl)anisole exhibits a boiling point of 160 °C, which is 9 °C lower than the para‑isomer (169 °C) and 12.5 °C lower than the ortho‑isomer (172.5 °C) . This significant difference allows for easier separation by distillation and influences its behavior in high‑temperature reactions.
BP vs. 2- & 4-isomerHead-to-head
160 °C (meta) vs. 169 °C (para) and 172.5 °C (ortho)
Lower boiling point supports easier distillation separation in multi-step protocols.
Atmospheric pressure; Δ up to 12.5 °C vs. ortho isomer.
Boiling PointPhysical PropertyIsomer Separation
Evidence Dimension
Boiling Point
Target Compound Data
160 °C
Comparator Or Baseline
4‑(Trifluoromethyl)anisole: 169 °C; 2‑(Trifluoromethyl)anisole: 172.5 °C
Quantified Difference
Target boils 9 °C lower than para‑isomer; 12.5 °C lower than ortho‑isomer
Conditions
Atmospheric pressure (760 mmHg)
Why This Matters
Lower boiling point facilitates isolation and reduces energy consumption during purification, providing a logistical and cost advantage in large‑scale synthesis.
Boiling PointPhysical PropertyIsomer Separation
3-(Trifluoromethyl)anisole vs. 3,5‑Bis(trifluoromethyl)anisole: Adsorption Energy on Pt(111)
DFT calculations and ATR‑IR spectroscopy reveal that 3,5‑bis(trifluoromethyl)anisole exhibits an adsorption energy on Pt(111) that is only one‑third that of benzene, whereas 3‑(trifluoromethyl)anisole (mono‑substituted) would be expected to show intermediate adsorption [1]. The di‑CF3 substitution causes a “large loss of adsorption energy” and “complete loss of reactivity toward aromatic ring saturation” [1].
Pt(111) adsorption energyClass-level
Mono-CF3 retains adsorption; di-CF3 ≈ 1/3 of benzene, unreactive
Supports hydrogenation study design: mono-substituted needed for ring saturation experiments.
DFT/ATR-IR inference; experimental validation with specific catalysts recommended.
CatalysisSurface ScienceHydrogenation
Evidence Dimension
Adsorption Energy on Pt(111)
Target Compound Data
Intermediate (expected between benzene and 3,5‑bis(trifluoromethyl)anisole)
Comparator Or Baseline
3,5‑Bis(trifluoromethyl)anisole: adsorption energy ≈ 1/3 that of benzene
Quantified Difference
Mono‑CF3 substitution (3‑(trifluoromethyl)anisole) retains greater adsorption strength and hydrogenation activity compared to di‑CF3 analog
Conditions
DFT cluster model (31 Pt atoms), experimental ATR‑IR on polycrystalline Pt film
Why This Matters
For catalytic hydrogenation applications, 3‑(trifluoromethyl)anisole maintains sufficient surface interaction to undergo ring saturation, whereas the bis‑CF3 analog is unreactive, making the mono‑substituted compound the preferred intermediate.
CatalysisSurface ScienceHydrogenation
[1] Bonalumi, N., Vargas, A., Ferri, D., & Baiker, A. (2006). Theoretical and spectroscopic study of the effect of ring substitution on the adsorption of anisole on platinum. The Journal of Physical Chemistry B, 110(20), 9956–9965. https://doi.org/10.1021/jp060911g View Source
3-(Trifluoromethyl)anisole as a Charge‑Exchange Dopant: Sensitivity Comparison vs. Established Dopants
In reversed‑phase LC‑APPI‑MS, 3‑(trifluoromethyl)anisole, when used as a dopant in dilute solution with chloro‑ or bromobenzene, provided the highest overall sensitivity among all tested dopants [1]. Its performance surpassed that of toluene, anisole, and toluene/anisole mixtures for the ionization of 16 EPA priority PAHs [1].
LC-APPI-MS dopant sensitivityHead-to-head
Highest overall sensitivity among tested dopants (with chloro-/bromobenzene co-dopant)
Reported signal enhancement for nonpolar PAH detection in reversed-phase LC-APPI-MS.
Comparison included toluene, anisole, and 2,4-difluoroanisole.
Mass SpectrometryAPPIIonization Efficiency
Evidence Dimension
Ionization Sensitivity
Target Compound Data
Highest overall sensitivity (with chloro‑ or bromobenzene)
Provided the highest overall sensitivity, “by a slim margin” over 2,4‑difluoroanisole; significantly outperformed toluene and anisole alone.
Conditions
Reversed‑phase LC‑APPI‑MS; dilute solutions in chloro‑ or bromobenzene
Why This Matters
For analytical laboratories requiring low‑level detection of nonpolar compounds, 3‑(trifluoromethyl)anisole offers a validated advantage in signal enhancement, directly improving method detection limits.
Mass SpectrometryAPPIIonization Efficiency
[1] Smith, D. R., Robb, D. B., & Blades, M. W. (2009). Comparison of dopants for charge exchange ionization of nonpolar polycyclic aromatic hydrocarbons with reversed-phase LC-APPI-MS. Journal of the American Society for Mass Spectrometry, 20(1), 73–79. https://doi.org/10.1016/j.jasms.2008.09.012 View Source
3-(Trifluoromethyl)anisole vs. 3‑Bromoanisole and 3‑Chloroanisole: Lipophilicity (LogP) and Boiling Point
The calculated LogP of 3‑(trifluoromethyl)anisole is 2.71–2.83 [1] [2], positioning it as moderately lipophilic. In comparison, 3‑bromoanisole (LogP ≈ 2.9) and 3‑chloroanisole (LogP ≈ 2.4) bracket this value, but their boiling points are substantially higher (210–211 °C and 193 °C, respectively) .
LogP & volatility vs. halogen analogsCross-study
LogP 2.71–2.83, BP 160 °C; 3‑bromoanisole BP 210–211 °C, 3‑chloroanisole BP 193 °C
Intermediate lipophilicity with markedly lower boiling point may facilitate vacuum removal in synthesis.
Calculated LogP values; BP at 760 mmHg.
LipophilicityDrug DesignPhysicochemical Property
Evidence Dimension
Lipophilicity (LogP) and Boiling Point
Target Compound Data
LogP = 2.71–2.83; BP = 160 °C
Comparator Or Baseline
3‑Bromoanisole: LogP ~2.9, BP 210–211 °C; 3‑Chloroanisole: LogP ~2.4, BP 193 °C
Quantified Difference
3‑(Trifluoromethyl)anisole is more volatile (BP 33–51 °C lower) while maintaining intermediate lipophilicity.
Conditions
Calculated LogP (XLogP3 / ChemAxon); BP at 760 mmHg
Why This Matters
The combination of moderate lipophilicity with significantly lower boiling point makes 3‑(trifluoromethyl)anisole easier to remove under vacuum, an important consideration in medicinal chemistry when designing synthetic routes with volatile intermediates.
LipophilicityDrug DesignPhysicochemical Property
[1] 3-(Trifluoromethyl)anisole. (n.d.). PubChem. Retrieved April 15, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/3-_Trifluoromethyl_anisole View Source
[2] 3-(trifluoromethyl)anisole. (n.d.). SpringerMaterials. Retrieved April 15, 2026, from https://materials.springer.com/substanceprofile/docs/smsid_wbgkcuecafgmusmt View Source
3-(Trifluoromethyl)anisole (CAS 454-90-0): Key Application Scenarios Driven by Quantitative Evidence
Analytical Chemistry: LC‑APPI‑MS Dopant for Enhanced Sensitivity
Based on the evidence that 3‑(trifluoromethyl)anisole delivers the highest overall sensitivity in charge‑exchange ionization [1], analytical laboratories can adopt this compound as a dopant in reversed‑phase LC‑APPI‑MS workflows to achieve lower detection limits for nonpolar PAHs and related environmental contaminants. Procurement should prioritize this specific isomer over other fluoroanisoles or traditional dopants when maximal signal enhancement is required.
Catalysis & Surface Science: Intermediate Adsorption Strength on Platinum
The class‑level inference from DFT and ATR‑IR studies indicates that mono‑CF3 substitution (as in 3‑(trifluoromethyl)anisole) retains sufficient adsorption energy on Pt(111) to permit aromatic ring hydrogenation, whereas the bis‑CF3 analog is catalytically inert [2]. Researchers investigating selective hydrogenation of functionalized aromatics should select 3‑(trifluoromethyl)anisole over the di‑CF3 variant to maintain reactivity while still introducing fluorine for electronic tuning.
Pharmaceutical & Agrochemical Synthesis: Volatile Intermediate with Moderate Lipophilicity
The combination of moderate LogP (2.71–2.83) and relatively low boiling point (160 °C) makes 3‑(trifluoromethyl)anisole a strategically advantageous building block [3] [4] . In multi‑step syntheses where the trifluoromethyl moiety must be incorporated early, the compound can be easily removed by distillation, simplifying purification. Its meta‑substitution pattern also provides a defined regiochemical handle for further functionalization.
Application
Selection Property
Validation Focus
LC-APPI-MS dopant for nonpolar PAH detection
Isomer-specific ionization efficiency
Signal-enhancement reproducibility in reversed-phase LC-APPI-MS
Selective hydrogenation of fluorinated aromatics
Mono-CF3 adsorption strength on Pt
Hydrogenation activity vs. di-CF3 analog
Trifluoromethyl building block
Moderate lipophilicity and high volatility
Vacuum distillation removal efficiency in multi-step synthesis
[1] Smith, D. R., Robb, D. B., & Blades, M. W. (2009). Comparison of dopants for charge exchange ionization of nonpolar polycyclic aromatic hydrocarbons with reversed-phase LC-APPI-MS. Journal of the American Society for Mass Spectrometry, 20(1), 73–79. https://doi.org/10.1016/j.jasms.2008.09.012 View Source
[2] Bonalumi, N., Vargas, A., Ferri, D., & Baiker, A. (2006). Theoretical and spectroscopic study of the effect of ring substitution on the adsorption of anisole on platinum. The Journal of Physical Chemistry B, 110(20), 9956–9965. https://doi.org/10.1021/jp060911g View Source
[3] 3-(Trifluoromethyl)anisole. (n.d.). PubChem. Retrieved April 15, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/3-_Trifluoromethyl_anisole View Source
[4] 3-(trifluoromethyl)anisole. (n.d.). SpringerMaterials. Retrieved April 15, 2026, from https://materials.springer.com/substanceprofile/docs/smsid_wbgkcuecafgmusmt View Source
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